The compound is classified under bicyclic compounds with a nitrogen atom integrated into a cycloalkane framework. It has garnered interest for its structural similarity to various bioactive molecules, including opioid receptor modulators and other neuroactive agents. The synthesis and characterization of this compound are often documented in scientific literature, particularly in studies related to drug development and receptor interactions .
The synthesis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods, typically involving multi-step organic reactions. A common synthetic route includes:
A detailed synthetic procedure might involve:
The molecular structure of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can be described as follows:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can participate in various chemical reactions:
Typical reaction conditions may include:
The mechanism of action for 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one often involves its role as a ligand for specific receptors in the central nervous system.
Research indicates that compounds within this class may act as agonists or antagonists at various receptors, influencing neurotransmitter release and signaling pathways associated with pain modulation, anxiety relief, or other neurophysiological effects.
In vitro studies have shown that modifications to the azabicyclo structure can significantly alter binding affinity and efficacy at target receptors .
The physical and chemical properties of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one include:
Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide critical data regarding molecular weight, purity, and structural integrity .
The applications of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one are primarily focused on medicinal chemistry:
Continued research into this compound could lead to novel therapeutic agents with enhanced pharmacokinetic profiles, addressing unmet medical needs in pain management and psychiatric disorders .
The compound is systematically named 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, reflecting its core bicyclic scaffold and substituents. The "8-azabicyclo[3.2.1]octane" framework indicates a bridged bicyclic structure with nitrogen at position 8. The "3-one" suffix designates a ketone at the third carbon, while the "3-hydroxypropyl" group at the nitrogen describes a hydroxy-terminated propyl chain. Its unambiguous registry is established through the CAS Number 103323-43-9, serving as a universal identifier in chemical databases and commercial catalogs [1]. Canonical representations include:
Table 1: Systematic Identifiers of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Identifier Type | Value |
---|---|
IUPAC Name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one |
CAS Number | 103323-43-9 |
Canonical SMILES | OCCCN1C2CC(=O)CC1CC2 |
InChI | InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 |
InChI Key | OEVONUDXBNEUAW-UHFFFAOYSA-N |
The molecular formula C₁₀H₁₇NO₂ (molecular weight: 183.25 g/mol) defines the compound’s elemental composition, with the bicyclic core contributing to its rigidity. Key structural features include:
Stereochemistry remains underexplored in available literature. However, the bicyclic framework inherently possesses stereogenic centers at C1, C5, and C6. The nitrogen bridgehead restricts conformational flexibility, typically favoring endo or exo orientations of substituents. Analogous compounds (e.g., (1R,5S)-8-methyl variants) exhibit defined stereochemistry at C1 and C5, suggesting that enantiomeric resolution of this compound is feasible despite current data gaps [3] [5].
Table 2: Stereochemical Comparison with Related Azabicyclo[3.2.1]octan-3-one Derivatives
Compound | Stereogenic Centers | Known Stereochemistry |
---|---|---|
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | C1, C5, C6 | Undefined (racemic likely) |
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C1, C5 | (1R,5S) specified |
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one | C1, C5 | Not specified |
Experimental data on solubility and thermal transitions are limited in public sources. However, inferences can be drawn from its functional groups:
Table 3: Key Stability Considerations and Handling Recommendations
Factor | Risk | Mitigation Strategy |
---|---|---|
Temperature | Decomposition at >25°C | Store at 2–8°C |
Oxidation | Hydroxypropyl oxidation | Inert atmosphere (N₂, Ar) |
Hydrolysis | Ketone/amine reactivity | Avoid aqueous acids/bases |
Light Sensitivity | Potential photolysis | Opaque containers |
The compound’s hydroxypropyl group also influences its solid-state behavior, potentially lowering crystallinity compared to non-hydroxy analogs. This property complicates purification but enhances solubility in biological matrices, as noted in patents describing analogous 8-substituted tropanes [6] [10]. Degradation pathways likely involve retro-aldol reactions or N-alkyl chain oxidation, necessitating analytical monitoring (e.g., HPLC) for quality control in research settings [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7